molecular formula C21H16FN3OS B2480683 N-(4-fluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide CAS No. 895013-48-6

N-(4-fluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2480683
CAS RN: 895013-48-6
M. Wt: 377.44
InChI Key: PJZJXFOJZDDQNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-fluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide involves multi-step chemical processes, including reactions with pyridinyl and thiazolyl groups. For example, the synthesis of Co(II) complexes with related thiazol-2-yl and pyridin-2-ylmethyl components demonstrated the complexity of synthesizing these compounds, highlighting the importance of specific reagents and conditions for successful synthesis (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Molecular Structure Analysis

Characterization techniques such as FT-IR, NMR, and X-ray crystallography are crucial for analyzing the molecular structure of benzamide derivatives. These techniques help in determining the compound's specific functional groups, bond lengths, and angles, providing a detailed view of the molecular geometry. The structural analysis of related compounds indicates the significance of accurate structural elucidation in understanding the compound's chemical behavior and potential applications (F. Adhami et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves interactions with various reagents, leading to complex formation or the introduction of new functional groups. Studies on similar compounds show that reactions like palladium-mediated C(sp3)-H bond activation play a significant role in modifying the compound's chemical structure, affecting its properties and potential uses (Shih-Yun Chen et al., 2023).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior under different conditions. For instance, the crystalline structure can influence the compound's stability and solubility, which are critical factors in its application in various fields (B. K. Sagar et al., 2018).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity with other chemical groups, and photophysical properties, define the compound's potential for specific applications. For instance, the fluorescence properties of related Co(II) complexes highlight the potential for applications in sensing and imaging, demonstrating the diverse functionalities that can be explored with these compounds (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Scientific Research Applications

  • Antimicrobial and Antituberculosis Activity :

    • A study by (V. U. Jeankumar et al., 2013) explored thiazole-aminopiperidine hybrid analogues, including compounds similar to the one . They found that these compounds showed promising activity against Mycobacterium tuberculosis, with significant inhibition of MTB DNA gyrase and antituberculosis activity, while being non-cytotoxic at certain concentrations.
  • Cancer Research :

    • A study by (A. G. Hammam et al., 2005) mentioned the development of novel fluoro-substituted benzo[b]pyrans with significant anti-lung cancer activity. The study suggests the potential of fluoro-substituted compounds in cancer treatment.
    • Another research by (I. Hutchinson et al., 2001) focused on fluorinated benzothiazoles, revealing their potent cytotoxicity in certain human breast cancer cell lines.
  • Neuropharmacological Applications :

    • A study by (L. Piccoli et al., 2012) investigated the role of Orexin-1 Receptor mechanisms in compulsive food consumption. They used compounds structurally similar to the specified compound, demonstrating the importance of this class of compounds in neuropharmacological research.
  • Analytical Chemistry Applications :

    • Research by (Yi-Fei Wei, 2012) developed novel iron ion fluorescent probes based on benzothiazole derivatives. This study highlights the use of such compounds in the development of sensitive detection techniques in analytical chemistry.

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3OS/c1-14-6-2-3-8-16(14)20(26)25(13-15-7-5-11-23-12-15)21-24-19-17(22)9-4-10-18(19)27-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZJXFOJZDDQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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